molecular formula C17H19N5O3S B6754777 N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide

Cat. No.: B6754777
M. Wt: 373.4 g/mol
InChI Key: DEAYUEBJTXIAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a pyrazine ring, and a thiazole ring, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c23-15(14-10-26-16(21-14)13-9-18-4-5-19-13)20-12-1-6-22(17(12)24)11-2-7-25-8-3-11/h4-5,9-12H,1-3,6-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYUEBJTXIAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amino acid derivative under acidic or basic conditions.

    Introduction of the Oxan-4-yl Group: This step often involves the use of oxan-4-yl halides in a nucleophilic substitution reaction.

    Construction of the Pyrazine Ring: This can be synthesized via condensation reactions involving appropriate diamines and diketones.

    Formation of the Thiazole Ring: This step might involve the cyclization of thioamides with α-haloketones.

    Final Coupling: The final step involves coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the pyrazine ring, especially with halogenated derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced pyrrolidinone derivatives.

    Substitution: Substituted pyrazine derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
  • This compound analogs
  • Other thiazole-containing compounds

Uniqueness

This compound is unique due to its combination of a pyrrolidinone ring, a pyrazine ring, and a thiazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.